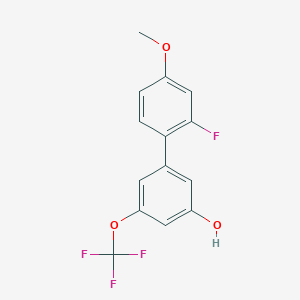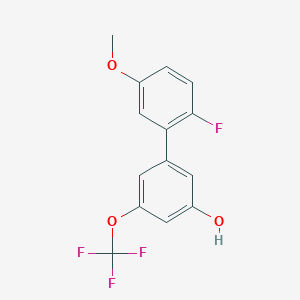
5-(3-Chloro-5-methylphenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-5-methylphenyl)-3-trifluoromethoxyphenol, 95% (5-CMPT-3-TFMP) is a phenol compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of around 48°C, and it is soluble in both organic and aqueous solvents. 5-CMPT-3-TFMP is primarily used in laboratory experiments as a reagent in organic synthesis, and it has been studied for its potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
5-CMPT-3-TFMP has been studied for its potential applications in various scientific research fields. For example, it has been used as a reagent in organic synthesis, and it has been studied for its potential applications in the fields of medicinal chemistry, materials science, and biotechnology. It has also been used in the synthesis of various heterocyclic compounds, such as indolines, thiophenes, and pyridines.
Mecanismo De Acción
The mechanism of action of 5-CMPT-3-TFMP is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. The inhibitory effect of 5-CMPT-3-TFMP is thought to be due to the formation of a stable complex with the heme group of cytochrome P450.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMPT-3-TFMP are not yet fully understood. However, it has been shown to inhibit the metabolism of drugs and other xenobiotics by inhibiting the enzyme cytochrome P450. In addition, it has been shown to have antioxidant and anti-inflammatory properties, and it has been studied for its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-CMPT-3-TFMP has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. In addition, it has a high melting point and it is soluble in both organic and aqueous solvents. However, it is important to note that 5-CMPT-3-TFMP is a relatively toxic compound, and it should be handled with care.
Direcciones Futuras
There are several potential future directions for the use of 5-CMPT-3-TFMP in scientific research. For example, it could be used in the development of new drugs and other therapeutic agents. In addition, it could be used in the synthesis of new materials, such as polymers and nanoparticles. Finally, it could be studied for its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease.
Métodos De Síntesis
5-CMPT-3-TFMP can be synthesized by a two-step process. In the first step, 5-chloro-3-methylphenol is reacted with trifluoromethanesulfonic anhydride to form the trifluoromethyl derivative. In the second step, the trifluoromethyl derivative is reacted with potassium hydroxide to form 5-CMPT-3-TFMP. The overall yield of the two-step process is around 95%.
Propiedades
IUPAC Name |
3-(3-chloro-5-methylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-8-2-9(4-11(15)3-8)10-5-12(19)7-13(6-10)20-14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWPZVRRHMYLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686633 |
Source


|
| Record name | 3'-Chloro-5'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-methylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261909-87-8 |
Source


|
| Record name | 3'-Chloro-5'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














